molecular formula C25H23N3OS B286342 2-benzyl-4-(benzylamino)-5-(benzylsulfanyl)-3(2H)-pyridazinone

2-benzyl-4-(benzylamino)-5-(benzylsulfanyl)-3(2H)-pyridazinone

Cat. No. B286342
M. Wt: 413.5 g/mol
InChI Key: CPRGXVTVWGZBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-4-(benzylamino)-5-(benzylsulfanyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyridazinone family, which has been found to exhibit a wide range of biological activities.

Scientific Research Applications

2-benzyl-4-(benzylamino)-5-(benzylsulfanyl)-3(2H)-pyridazinone has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to exhibit promising antitumor activity against various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties.
In addition to its medicinal applications, 2-benzyl-4-(benzylamino)-5-(benzylsulfanyl)-3(2H)-pyridazinone has also been studied for its potential use in the field of material science. It has been found to exhibit excellent thermal stability and can be used as a building block for the synthesis of novel polymers and materials.

Mechanism of Action

The mechanism of action of 2-benzyl-4-(benzylamino)-5-(benzylsulfanyl)-3(2H)-pyridazinone is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 2-benzyl-4-(benzylamino)-5-(benzylsulfanyl)-3(2H)-pyridazinone can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory and analgesic properties. In addition, the compound has been found to exhibit excellent thermal stability and can be used as a building block for the synthesis of novel polymers and materials.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-benzyl-4-(benzylamino)-5-(benzylsulfanyl)-3(2H)-pyridazinone in lab experiments is its potential as a lead compound for the development of novel antitumor agents. The compound has been found to exhibit promising activity against various cancer cell lines, making it a valuable tool in the search for new cancer treatments.
One of the limitations of using 2-benzyl-4-(benzylamino)-5-(benzylsulfanyl)-3(2H)-pyridazinone in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions and may require the use of organic solvents.

Future Directions

Future research on 2-benzyl-4-(benzylamino)-5-(benzylsulfanyl)-3(2H)-pyridazinone could focus on the development of more efficient synthesis methods to improve yields and reduce costs. In addition, further studies could be conducted to elucidate the mechanism of action of the compound and to identify other potential targets for its antitumor activity.
Research could also be conducted to explore the potential applications of 2-benzyl-4-(benzylamino)-5-(benzylsulfanyl)-3(2H)-pyridazinone in the field of material science. The compound's excellent thermal stability and potential as a building block for novel polymers and materials make it a promising area of research.
Conclusion:
In conclusion, 2-benzyl-4-(benzylamino)-5-(benzylsulfanyl)-3(2H)-pyridazinone is a chemical compound that has shown promise in various scientific research applications. Its potential as a lead compound for the development of novel antitumor agents and its applications in the field of material science make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of the compound and to identify other potential applications.

Synthesis Methods

The synthesis of 2-benzyl-4-(benzylamino)-5-(benzylsulfanyl)-3(2H)-pyridazinone involves the condensation reaction between 2-benzyl-4-chloro-5-(benzylsulfanyl)pyridazin-3(2H)-one and benzylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting compound is then purified by recrystallization or column chromatography.

properties

Molecular Formula

C25H23N3OS

Molecular Weight

413.5 g/mol

IUPAC Name

2-benzyl-4-(benzylamino)-5-benzylsulfanylpyridazin-3-one

InChI

InChI=1S/C25H23N3OS/c29-25-24(26-16-20-10-4-1-5-11-20)23(30-19-22-14-8-3-9-15-22)17-27-28(25)18-21-12-6-2-7-13-21/h1-15,17,26H,16,18-19H2

InChI Key

CPRGXVTVWGZBNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=C(C=NN(C2=O)CC3=CC=CC=C3)SCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NN(C2=O)CC3=CC=CC=C3)SCC4=CC=CC=C4

Origin of Product

United States

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